molecular formula C21H23N5O3S B607452 Filgotinib CAS No. 1206161-97-8

Filgotinib

Cat. No. B607452
M. Wt: 425.5
InChI Key: RIJLVEAXPNLDTC-UHFFFAOYSA-N
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Description

Filgotinib, also known as Jyseleca, is an oral Janus kinase (JAK) 1 selective inhibitor used to treat cases of rheumatoid arthritis that are unresponsive to conventional treatments . It was developed by the Belgian-Dutch biotech company Galapagos NV . The most common side effects include nausea, upper respiratory tract infection, urinary tract infection, and dizziness .


Synthesis Analysis

Filgotinib is prepared using 2-amino-pyridine as raw material by condensation, cyclisation, coupling, and other reactions . A study used Filgotinib as the lead compound to synthesize novel triazolopyridine derivatives .


Molecular Structure Analysis

Filgotinib is a small molecule with a chemical formula of C21H23N5O3S and a molar mass of 425.51 g/mol . Four solid forms of filgotinib hydrochloride were introduced in a study, including form A (trihydrate), form B (DMF solvate), form C (DMSO-water solvate), and form D (anhydrate). Single-crystal structures of the three pseudopolymorphs were elucidated by single-crystal X-ray diffraction .


Chemical Reactions Analysis

Filgotinib is mainly eliminated in the urine as the metabolite . It is absorbed extensively and rapidly after oral dosing and is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 .


Physical And Chemical Properties Analysis

Filgotinib is a small molecule with a chemical formula of C21H23N5O3S and a molar mass of 425.51 g/mol . It is absorbed extensively and rapidly after oral dosing and is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 .

Scientific Research Applications

Filgotinib in Ulcerative Colitis

Summary of the Application

Filgotinib has been approved for the treatment of UC in Scotland since May 2022 . It has been used to control and maintain UC under control .

Methods of Application

In a real-world cohort study, patients with active UC who received Filgotinib were assessed . Baseline demographic, phenotype, and follow-up data were collected via review of electronic medical records .

Results or Outcomes

The study included 91 patients with a median treatment duration of 39 weeks . Clinical remission was achieved in 71.9% of patients at Week 12 and 76.4% at Week 24 . Biochemical remission was achieved in 87.3% at Week 12 and 88.9% at Week 24 . At the end of follow-up, 82.4% of patients remained on Filgotinib .

Filgotinib in Rheumatoid Arthritis

Summary of the Application

Filgotinib has been evaluated in the DARWIN (phase 2) and FINCH (phase 3) series of clinical studies for treating patients with moderately-to-severely active RA .

Methods of Application

In phase 3 trials, once-daily Filgotinib was administered to patients with an inadequate response to ongoing methotrexate, an inadequate response to ongoing conventional synthetic DMARDs plus an inadequate response or intolerance to prior biologic DMARDs, or limited or no prior exposure to methotrexate .

Results or Outcomes

Filgotinib was generally well tolerated and associated with an improvement in RA signs and symptoms as well as physical function . It was noninferior to adalimumab in terms of low disease activity response rate . Filgotinib also appeared to inhibit the radiographic progression of joint damage and led to low disease activity or disease remission .

Filgotinib in Crohn’s Disease

Summary of the Application

Filgotinib has been evaluated for its efficacy in treating Crohn’s Disease . It is a Janus kinase inhibitor (JAKi) that attenuates multiple cytokine signaling pathways to mediate dysregulated immune responses involved in the pathogenesis of inflammatory bowel disease .

Methods of Application

In clinical trials, patients with active Crohn’s Disease who received Filgotinib were assessed . The treatment’s effectiveness was evaluated based on the reduction in disease symptoms and inflammation .

Results or Outcomes

While specific results from these trials are not mentioned in the sources, Filgotinib has demonstrated efficacy against placebo and is being considered for the treatment of moderate to severe Crohn’s Disease .

Filgotinib in Psoriatic Arthritis

Summary of the Application

Filgotinib has been evaluated in clinical trials for treating patients with active PsA .

Methods of Application

In the EQUATOR trial, a randomized placebo-controlled phase 2 study, adults with active moderate-to-severe PsA (defined as at least five swollen joints and at least five tender joints) who had an insufficient response or intolerance to at least one conventional synthetic disease-modifying anti-rheumatic drug (csDMARD) were given Filgotinib .

Results or Outcomes

80% of patients in the Filgotinib group achieved a 20% improvement in the American College of Rheumatology response criteria (ACR20) at week 16, compared to 33% in the placebo group . Filgotinib was generally well tolerated .

Filgotinib in Systemic Lupus Erythematosus

Summary of the Application

Filgotinib has been evaluated in clinical trials for treating patients with cutaneous lupus erythematosus (CLE), a form of lupus that affects the skin . About a third of women with CLE also develop SLE .

Methods of Application

In a phase 2 trial, patients with CLE were given Filgotinib and another drug, lanraplenib . The effectiveness of the treatment was evaluated based on the reduction in disease symptoms and inflammation .

Results or Outcomes

While the trial did not meet its primary efficacy endpoint, numerical differences in several analyses of Filgotinib suggested a potential treatment response . This data provides the basis for the evaluation of Filgotinib as monotherapy in ongoing Phase 2 studies in lupus-related diseases .

Filgotinib in Atopic Dermatitis

Summary of the Application

Filgotinib has been identified as a potential drug for Atopic Dermatitis (AD) through drug repurposing studies . AD is a common, chronic, immune-mediated disease associated with several comorbidities .

Results or Outcomes

While specific results from these trials are not mentioned in the sources, Filgotinib has shown promise in the treatment of AD .

Safety And Hazards

Filgotinib is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Over a median of 1.6 and maximum of 5.6 years of exposure, safety/tolerability of Filgotinib were similar, with a lower incidence of infections .

properties

IUPAC Name

N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJLVEAXPNLDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152935
Record name Filgotinib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

There are four Janus kinase (JAK) enzymes including JAK1, JAK2, JAK3, and tyrosine kinase 2. JAK1 mediates inflammatory cytokine signaling, while JAK2 and JAK3 are important components of hematologic and immune functions. Filgotinib selectively inhibits JAK1 and is for example nearly 30-fold more selective for JAK1 compared to JAK2. The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is implicated in several inflammatory pathologies and has been found to be continuously active in patients who have RA. Sustained activation of this pathway contributes to aberrant processes which lead to disease progression including elevated levels of matrix metalloproteinases (MMPs) and reduced cell apoptosis in RA affected synovial tissues. Filgotinib acts on the JAK-STAT pathway by selectively inhibiting JAK1 phosphorylation and preventing STAT activation, which ultimately results in reduced proinflammatory cytokine signaling.
Record name Filgotinib
Source DrugBank
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Product Name

Filgotinib

CAS RN

1206161-97-8
Record name Filgotinib
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Record name Filgotinib [USAN:INN]
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Record name Filgotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14845
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Record name Filgotinib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-[4-[(1,1-Dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide
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Record name FILGOTINIB
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Citations

For This Compound
10
Citations
JA Singh - Jama, 2019 - jamanetwork.com
… 31.1% and for filgotinib, 100 mg, vs placebo were 57.5% vs 31.1%). Filgotinib was more effective … occurred among patients who received filgotinib.Serious adverse events and infections …
Number of citations: 10 jamanetwork.com
BG Feagan, S Danese, EV Loftus, S Vermeire… - The Lancet, 2021 - thelancet.com
… assigned to receive filgotinib 100 mg (n=277), filgotinib 200 mg (… assigned to receive filgotinib 100 mg (n=285), filgotinib 200 mg (n… 270 patients who had received filgotinib 100 mg in the …
Number of citations: 213 www.thelancet.com
F Namour, K Anderson, C Nelson, C Tasset - Clinical Pharmacokinetics, 2022 - Springer
… (4.9–10.7 h for filgotinib and 19.6–27.3 h for the primary metabolite), steady state in plasma is reached by day 2 for filgotinib and day 4 for its metabolite. Filgotinib is mainly eliminated in …
Number of citations: 12 link.springer.com
JM Tarrant, R Galien, W Li, L Goyal, Y Pan… - Rheumatology and …, 2020 - Springer
Introduction The Janus kinase (JAK) inhibitor therapeutic class has shown significant clinical benefit in the treatment of rheumatoid arthritis (RA). We sought to gain insight into the mode …
Number of citations: 32 link.springer.com
B Combe, A Kivitz, Y Tanaka… - Annals of the …, 2021 - ard.bmj.com
… oral filgotinib in patients with RA randomised 3:3:2:3 to filgotinib 200 mg (FIL200) or filgotinib 100 … Filgotinib was superior to placebo in key secondary endpoints assessing RA signs and …
Number of citations: 139 ard.bmj.com
A Kavanaugh, J Kremer, L Ponce, R Cseuz… - Annals of the …, 2017 - ard.bmj.com
… similar in the placebo and filgotinib groups (∼40%). Eight patients on filgotinib and one on placebo had a serious TEAE, and four patients, all of whom received filgotinib, experienced a …
Number of citations: 228 ard.bmj.com
S Dhillon, SJ Keam - Drugs, 2020 - Springer
… 2020, filgotinib received its first approvals in the EU and Japan. In the EU, filgotinib is indicated … This article summarizes the milestones in the development of filgotinib leading to this first …
Number of citations: 45 link.springer.com
PC Taylor, M Abdul Azeez… - Expert Opinion on …, 2017 - Taylor & Francis
… for efficacy and safety of filgotinib, an investigational selective … Expert opinion: The selectivity of filgotinib for JAK1 may have … Filgotinib clinical trial data to date has been encouraging …
Number of citations: 43 www.tandfonline.com
MC Genovese, K Kalunian, JE Gottenberg… - Jama, 2019 - jamanetwork.com
… 1 retinal vein occlusion were reported with filgotinib; there were no opportunistic infections, … response or intolerance to 1 or more bDMARDs, filgotinib, 100 mg daily or 200 mg daily, …
Number of citations: 243 jamanetwork.com
F Namour, PM Diderichsen, E Cox, B Vayssière… - Clinical …, 2015 - Springer
… Filgotinib (GLPG0634) is a selective inhibitor of Janus kinase 1 (JAK1) currently in … Here, we describe the pharmacokinetics of filgotinib and its active metabolite in healthy volunteers …
Number of citations: 152 link.springer.com

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